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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

Cat. No.: B142203 Get Quote

An In-Depth Technical Guide to the Physical Properties of (4-Benzylmorpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure
(4-Benzylmorpholin-2-yl)methanol is a chiral organic compound recognized for its role as a

key structural motif in medicinal chemistry. Its significance is prominently highlighted in its

application as a pivotal building block for the synthesis of complex pharmaceutical agents,

most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant, which is used to manage

chemotherapy-induced nausea and vomiting[1]. The molecule's rigid morpholine scaffold,

combined with a stereodefined hydroxymethyl group and an N-benzyl substituent, provides a

unique combination of structural integrity, chirality, and synthetic versatility[1].

Understanding the fundamental physical properties of this compound is not merely an

academic exercise; it is a critical prerequisite for its effective application in drug discovery and

development. Properties such as solubility, melting point, and thermal stability directly influence

process development, formulation, storage, and ultimately, bioavailability. This guide provides a

comprehensive overview of the known physical properties of (4-Benzylmorpholin-2-
yl)methanol and presents a series of validated, step-by-step protocols for its rigorous

characterization. The methodologies described herein are designed to ensure data integrity

and reproducibility, empowering researchers to confidently integrate this valuable synthon into

their development pipelines.
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Section 1: Chemical Identity and Core
Physicochemical Properties
A precise understanding of the compound's identity is the foundation of all subsequent

analysis. The N-benzyl group provides stability and steric influence, while the primary alcohol

serves as a key handle for synthetic transformations[1].

Identifier Data Source(s)

IUPAC Name
(4-Benzylmorpholin-2-

yl)methanol
[2]

CAS Number 40987-24-4 (Racemate) [2][3][4]

943442-96-4 ((R)-enantiomer) [5][6][7]

Molecular Formula C₁₂H₁₇NO₂ [2][3][5]

Molecular Weight 207.27 g/mol [2][3]

SMILES
OCC1CN(CC2=CC=CC=C2)C

CO1
[2]

InChIKey
WQNIKIMRIXHNFF-

UHFFFAOYNA-N
[2]

The following table summarizes the currently available, though largely predicted, physical

property data. This highlights the necessity for the empirical validation protocols detailed in the

subsequent sections.
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Physical Property Value / Description Source(s)

Appearance
White powder, Oil, or Colorless

to light yellow viscous liquid
[6][7][8]

Boiling Point 303.2 ± 27.0 °C (Predicted) [7]

Density 1.117 ± 0.06 g/cm³ (Predicted) [7]

pKa
14.36 ± 0.10 (Predicted, for the

alcohol proton)
[7]

Solubility
Soluble in Dichloromethane

and Methanol
[7]

Section 2: Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of (4-
Benzylmorpholin-2-yl)methanol. The following diagram illustrates a logical workflow for

comprehensive physical and chemical characterization.
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Caption: Workflow for Physicochemical Characterization.
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Spectroscopic Confirmation (Self-Validating System)
While specific spectra for this compound are not publicly available, a scientist can confirm its

identity by looking for characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be complex but

interpretable. Key expected signals include:

Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).

A singlet for the benzylic methylene (CH₂) protons.

A series of multiplets for the morpholine ring protons.

Signals corresponding to the hydroxymethyl (CH₂OH) group, which may show coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct

carbon signals (for the racemate), corresponding to the unique carbons in the molecule.

MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a

prominent protonated molecular ion [M+H]⁺ at m/z 208.28. High-resolution mass

spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₇NO₂.

IR (Infrared Spectroscopy): Key vibrational bands to confirm functional groups include a

broad O-H stretch for the alcohol (approx. 3200-3600 cm⁻¹) and C-H stretches for aromatic

and aliphatic groups.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the industry standard for determining the purity of non-

volatile organic compounds. It separates the main compound from any impurities, allowing for

accurate quantification.

Methodology:

System Preparation:
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HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column Temperature: 30 °C.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm (due to the benzyl aromatic ring).

Sample Preparation:

Accurately weigh ~10 mg of (4-Benzylmorpholin-2-yl)methanol.

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock

solution.

Further dilute to a working concentration of ~0.1 mg/mL.

Chromatographic Run (Gradient Elution):

0-2 min: 5% B

2-15 min: Ramp linearly from 5% to 95% B.

15-18 min: Hold at 95% B.

18-18.1 min: Return to 5% B.

18.1-22 min: Equilibrate at 5% B.

System Suitability:

Before sample analysis, perform five replicate injections of the working standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b142203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Relative Standard Deviation (RSD) for the peak area of the main compound must be

≤ 2.0%.

The USP tailing factor should be between 0.8 and 1.5.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area

of All Peaks) * 100.

Section 3: Thermal Analysis
Rationale: Thermal properties are critical for determining storage conditions, stability, and

suitability for processes like milling or melt crystallization. Differential Scanning Calorimetry

(DSC) provides a precise melting point, while Thermogravimetric Analysis (TGA) indicates the

temperature at which the compound begins to decompose.

Protocol: Melting Point and Decomposition Temperature
by DSC/TGA

Instrumentation:

Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

Sample Preparation:

Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a pierced-lid

aluminum DSC pan.

Experimental Conditions:

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Temperature Program:

Equilibrate at 25 °C.
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Ramp temperature from 25 °C to 350 °C at a rate of 10 °C/min.

Data Analysis:

DSC: The melting point (Tm) is determined as the peak maximum of the endothermic

event corresponding to melting.

TGA: The onset of decomposition (Td) is determined as the temperature at which a

significant weight loss (e.g., > 5%) is observed.

Section 4: Solubility Profiling
Rationale: Solubility in aqueous and organic media is a cornerstone of drug development,

influencing everything from reaction workups to formulation and oral absorption. A basic

solubility profile provides essential data for downstream applications.

High Purity (≥99%)
(Single, Sharp Peak)

Impact on Melting Point:
Higher, Narrower Range

Impurity

Melting Point (from DSC)directly influences

directly influences

Click to download full resolution via product page

Caption: Relationship between Purity and Melting Point.

Protocol: Equilibrium Solubility by Shake-Flask Method
Solvent Selection: Prepare a panel of relevant solvents, such as:

Purified Water

Phosphate-Buffered Saline (PBS), pH 7.4

0.1 M HCl (simulated gastric fluid)
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Ethanol

Acetone

Methodology:

Add an excess amount of (4-Benzylmorpholin-2-yl)methanol to 1 mL of each solvent in

a glass vial. "Excess" means visible solid material remains undissolved.

Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25

°C) for 24 hours to ensure equilibrium is reached.

After 24 hours, allow the samples to stand for at least 1 hour for undissolved solid to

settle.

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe

filter to remove any remaining solid particles.

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated

analytical method (e.g., HPLC-UV with a calibration curve).

Data Reporting:

Report solubility in mg/mL or µg/mL for each solvent.

Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (4-Benzylmorpholin-2-yl)methanol is not widely

available, data from structurally related compounds can inform safe handling practices. The

related chloro-derivative is noted to cause severe skin burns and eye damage[9], and the 3-yl

isomer is classified as a skin and eye irritant[10]. The parent N-benzylmorpholine is also an

irritant[11].

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or

goggles.

First Aid:
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Skin Contact: Immediately wash the affected area with soap and plenty of water[12].

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15

minutes[12].

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances[13]. Recommended storage is at room temperature[7][8].

Conclusion
(4-Benzylmorpholin-2-yl)methanol is a compound of significant interest to the pharmaceutical

industry. While publicly available data on its physical properties is limited, this guide provides

the necessary context and robust experimental frameworks to thoroughly characterize the

molecule. By adhering to the detailed protocols for identity, purity, thermal analysis, and

solubility, researchers can generate the high-quality data required to unlock the full potential of

this versatile chiral building block in their synthetic and drug development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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